N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-17-10-8-16(9-11-17)22-19(26)13-29-21-23-20(27)18(24-25-21)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAGMKLWXDFPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, with the CAS number 898605-98-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, along with relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
| Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of acetamide derivatives, which include compounds similar to this compound. For instance, a study on related acetamides demonstrated significant effectiveness against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The mechanism of action involved the inhibition of penicillin-binding proteins, leading to bacterial cell lysis .
Anticancer Activity
The anticancer properties of similar compounds have also been investigated. A review of 1,3,4-thiadiazole derivatives indicated that modifications in chemical structure could enhance their cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The structure-activity relationship (SAR) analysis suggested that specific substitutions could lead to improved biological activity .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
- A derivative of this compound was tested for its minimum inhibitory concentration (MIC) against K. pneumoniae. The results indicated a promising antibacterial effect comparable to established antibiotics. Further studies are needed to evaluate its safety and pharmacokinetics.
- Cytotoxicity Assessment :
- Mechanism of Action :
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, triazine carbons at δ 160–170 ppm).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) validates bond lengths/angles and crystallographic purity, particularly for the sulfanyl-acetamide moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~463.5 g/mol) .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria), or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Evaluate triazine-dependent inhibition of dihydrofolate reductase (DHFR) or kinases via fluorescence-based kinetic assays .
- Structural Analogues : Compare with compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to identify substituent-dependent bioactivity trends .
How should researchers resolve contradictions in spectral data during structural validation?
Advanced Research Question
- Tautomerism : If NMR signals suggest multiple species (e.g., imine-enamine tautomerism), use variable-temperature NMR or deuterated solvents to stabilize dominant forms. For example, tautomeric equilibria in thiazolidinone derivatives were resolved by integrating peak areas across temperatures .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm bond hybridization (e.g., sulfanyl vs. sulfonyl groups) .
What computational strategies can optimize the compound’s synthetic pathway?
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for triazine ring formation .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow combines computation and experimental feedback to reduce trial-and-error .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates to improve yield (e.g., DMSO vs. THF solvation) .
How do substituent modifications influence structure-activity relationships (SAR) in analogues?
Advanced Research Question
- 4-Methylbenzyl vs. 4-Chlorophenyl : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., Cl) to enhance electrophilic reactivity, potentially increasing enzyme inhibition .
- Ethoxyphenyl vs. Trifluoromethylphenyl : Substitute the ethoxy group with CF₃ to improve lipophilicity and blood-brain barrier penetration, as seen in analogues like 2-{[7-(4-ethoxyphenyl)-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide .
- Triazine Hydroxy Group : Mask the hydroxy group as a prodrug (e.g., acetylated) to enhance metabolic stability .
What experimental considerations are critical for scaling up synthesis while maintaining purity?
Advanced Research Question
- Process Intensification : Use flow chemistry to control exothermic reactions (e.g., triazine cyclization) and minimize side products .
- Purification : Replace column chromatography with fractional crystallization or membrane-based separation (e.g., nanofiltration) for cost-effective scale-up .
- Stability Studies : Monitor degradation under stress conditions (heat, light) via accelerated stability testing (40°C/75% RH for 6 months) .
How can researchers address discrepancies between computational predictions and experimental results in reaction design?
Advanced Research Question
- Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots to identify overlooked transition states .
- Solvent Effects : Recalibrate computational models using COSMO-RS to account for solvent polarity’s impact on reaction kinetics .
- Feedback Loops : Integrate failed experimental data into machine learning pipelines to refine predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
